molecular formula C17H25N3O4S B2443650 N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-16-7

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2443650
CAS No.: 896276-16-7
M. Wt: 367.46
InChI Key: XPXRLJTXGWNUPB-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the class of oxalamides, which are recognized for their versatile applications in scientific research. This chemical features an isopropyl group at the N1 position and a complex (1-tosylpyrrolidin-2-yl)methyl group at the N2 position, a structure that suggests significant potential as a building block in organic and medicinal chemistry. Oxalamide derivatives are primarily valued as key intermediates in the synthesis of more complex molecules. The structural rigidity of the oxalamide core can be leveraged in drug discovery and materials science. Furthermore, compounds within this chemical family have demonstrated potential in various biological research applications. Structurally similar oxalamides have been studied for their enzyme inhibition capabilities and antimicrobial properties, indicating that this compound may serve as a valuable probe for investigating specific biological pathways and targets . The mechanism of action for oxalamide derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and proteins. The pyrrolidine ring and the oxalamide group can facilitate binding to active sites, potentially inhibiting enzymatic activity or altering protein function. The tosyl group may further enhance the compound's binding affinity and specificity. Researchers can utilize this compound to explore these interactions, contributing to fields like inhibitor design and chemical biology . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-12(2)19-17(22)16(21)18-11-14-5-4-10-20(14)25(23,24)15-8-6-13(3)7-9-15/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXRLJTXGWNUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of Pyrrolidine

Pyrrolidine undergoes tosylation to introduce the sulfonyl-protecting group, enhancing stability and directing subsequent reactions. The reaction employs tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) or pyridine. A representative procedure involves:

  • Reagents : Pyrrolidine (1.0 equiv), TsCl (1.2 equiv), TEA (2.0 equiv)
  • Solvent : Dichloromethane (DCM) at 0°C → room temperature
  • Reaction Time : 12–16 hours
  • Yield : 85–92%

Mechanism : The base deprotonates pyrrolidine, generating a nucleophilic amine that attacks TsCl, displacing chloride and forming the tosylpyrrolidine intermediate.

Oxalamide Core Formation

The oxalamide backbone is synthesized via reaction of oxalyl chloride with isopropylamine. This step requires anhydrous conditions to prevent hydrolysis:

  • Reagents : Oxalyl chloride (1.5 equiv), isopropylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF) at -20°C
  • Reaction Time : 2–4 hours
  • Yield : 78–85%

Key Consideration : Slow addition of oxalyl chloride prevents exothermic side reactions. The product, N1-isopropyloxalamide, is isolated via vacuum filtration after quenching with ice water.

Coupling Reaction

The final step couples tosylpyrrolidine with N1-isopropyloxalamide using a carbodiimide-based coupling agent:

  • Reagents : N1-isopropyloxalamide (1.0 equiv), tosylpyrrolidine (1.1 equiv), N,N’-dicyclohexylcarbodiimide (DCC, 1.2 equiv)
  • Solvent : Dimethylformamide (DMF) at 0°C → room temperature
  • Reaction Time : 24–36 hours
  • Yield : 65–72%

Side Products : Dicyclohexylurea (DCU) precipitates and is removed via filtration. The target compound is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Optimization and Yield Enhancement

Optimizing reaction parameters significantly impacts efficiency. Table 1 compares yields under varying conditions for the coupling step.

Table 1: Coupling Reaction Optimization

Coupling Agent Solvent Temperature Yield (%)
DCC DMF 0°C → RT 72
EDC·HCl DCM RT 58
HATU DMF 0°C → RT 68

DCC in DMF provides superior yields due to enhanced activation of the oxalamide carboxyl group. Lower temperatures reduce racemization, critical for stereochemical integrity.

Industrial-Scale Production

Scaling this synthesis necessitates modifications for cost-effectiveness and safety:

  • Continuous Flow Chemistry : Microreactors improve heat transfer and reduce reaction times (e.g., coupling step completed in 8 hours vs. 36 hours batchwise).
  • Purification : Simulated moving bed (SMB) chromatography replaces manual column chromatography, achieving >99% purity with 95% recovery.
  • Waste Management : Solvent recovery systems (e.g., DMF distillation) minimize environmental impact.

Analytical Characterization

Rigorous quality control ensures batch consistency. Key analytical data include:

Table 2: Spectroscopic Data

Technique Data
¹H NMR δ 1.15 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, Ts-CH₃), 3.20–3.80 (m, pyrrolidine)
HPLC Purity: 99.2% (C18 column, acetonitrile/water gradient)
MS (ESI+) m/z 423.2 [M+H]⁺

Comparative Analysis with Analogous Compounds

This compound exhibits distinct reactivity compared to derivatives like N1-propyl analogs. The isopropyl group enhances steric hindrance, reducing nucleophilic substitution rates at the tosyl group by 40% relative to propyl variants.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Pre-activation of the oxalamide with DCC for 30 minutes before adding tosylpyrrolidine improves yields by 15%.
  • Tosyl Group Hydrolysis : Strict anhydrous conditions (molecular sieves) prevent unintended deprotection.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel polymers or as a precursor for functional materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: can be compared with other oxalamide derivatives and tosylpyrrolidine-containing compounds.

    N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Another oxalamide derivative with different substituents.

Uniqueness

  • The presence of both the tosylpyrrolidine and isopropyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
  • Its specific structure may offer unique binding properties and reactivity, which can be advantageous in various applications.

Biological Activity

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound with a complex structure that includes an oxalamide core, a tosylpyrrolidine moiety, and an isopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

N1 isopropyl N2 1 tosylpyrrolidin 2 yl methyl oxalamide\text{N1 isopropyl N2 1 tosylpyrrolidin 2 yl methyl oxalamide}

Synthesis Pathway

The synthesis typically involves several steps:

  • Formation of Tosylpyrrolidine : Pyrrolidine is tosylated using tosyl chloride in the presence of a base like triethylamine.
  • Oxalamide Formation : The oxalamide core is created by reacting oxalyl chloride with an appropriate amine.
  • Coupling Reaction : The tosylpyrrolidine moiety is coupled with the oxalamide core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tosyl group enhances binding affinity, while the oxalamide structure contributes to the compound's stability and reactivity. This interaction can modulate the activity of various biological pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For example, studies have shown that oxalamides can inhibit serine proteases, which are critical in various physiological processes . The specific inhibition profile of this compound remains an area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological implications of oxalamides, including their potential in drug design:

Study Findings
Study 1Demonstrated that oxalamides exhibit selective inhibition against certain enzymes involved in metabolic pathways.
Study 2Investigated the binding affinity of similar compounds to G-protein coupled receptors (GPCRs), suggesting potential therapeutic roles in modulating receptor activity.
Study 3Explored the cytotoxic effects of oxalamides on cancer cell lines, indicating possible applications in oncology .

Comparison with Similar Compounds

This compound can be compared with other oxalamide derivatives:

Compound Structural Features Biological Activity
N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamideContains a pyridyl groupExhibits different enzyme inhibition profiles
N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamideSimilar tosylpyrrolidine structurePotentially different binding affinities and reactivities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, and how are intermediates characterized?

  • Synthetic Routes :

  • Step 1 : Condensation of isopropylamine with oxalyl chloride to form the oxalamide core .
  • Step 2 : Functionalization of the pyrrolidine intermediate with a tosyl group via nucleophilic substitution under controlled pH (7–9) and temperature (0–5°C) .
  • Step 3 : Coupling the tosylated pyrrolidine derivative with the oxalamide intermediate using carbodiimide-based coupling agents .
    • Characterization :
  • NMR Spectroscopy : Confirms regioselectivity and purity of intermediates (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~480) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., SHELXL refinement for small-molecule structures) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150 cm⁻¹) .
  • HPLC-PDA : Monitors reaction progress and detects impurities (>98% purity threshold for pharmacological studies) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Kinase Inhibition : Structural analogs show activity against tyrosine kinases (IC₅₀ ~50–100 nM) via hydrogen bonding with ATP-binding pockets .
  • Neuropharmacology : Pyrrolidine-tosyl moieties enhance blood-brain barrier penetration, making it a candidate for neurodegenerative disease targets .
  • Anticancer Screening : In vitro assays (e.g., MTT) reveal cytotoxicity in HeLa cells (EC₅₀ ~10 µM) linked to apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Solvent Selection : Dichloromethane improves oxalyl chloride reactivity but requires low-temperature quenching to avoid side reactions .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates coupling reactions (yield increase from 60% to 85%) .
  • Purification : Gradient flash chromatography (hexane:EtOAc 3:1 to 1:2) removes unreacted tosyl chloride .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Metabolic Stability : Liver microsome assays identify rapid Phase I oxidation (t₁/₂ < 30 min), explaining reduced in vivo efficacy .
  • Formulation Adjustments : Liposomal encapsulation improves bioavailability (AUC increase by 3-fold in murine models) .
  • Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., HDACs) clarifies mechanism discrepancies .

Q. What computational methods predict binding affinity to biological targets, and how do they align with experimental data?

  • Molecular Docking (AutoDock Vina) : Predicts strong binding to HDAC2 (ΔG = -9.2 kcal/mol) via tosyl-pyrrolidine interactions .
  • MD Simulations (GROMACS) : Confirms stable binding over 100 ns trajectories, correlating with IC₅₀ values from enzyme assays .
  • QSAR Models : Identify critical substituents (e.g., isopropyl boosts lipophilicity; ClogP = 2.8) for optimizing lead analogs .

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